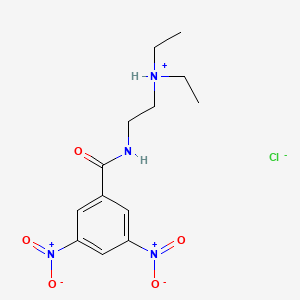
3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of nitro groups at the 3 and 5 positions on the benzene ring, along with a diethylaminoethyl group attached to the amide nitrogen. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride typically involves multiple steps:
Nitration of Benzoic Acid: The process begins with the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions.
Amidation: The resulting 3,5-dinitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amine Addition: The acid chloride is reacted with beta-diethylaminoethylamine to form the amide bond, yielding 3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide.
Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to obtain the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding diamine derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride involves its interaction with molecular targets through its nitro and amide functional groups. The nitro groups can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzoic Acid: Shares the nitro groups at the 3 and 5 positions but lacks the diethylaminoethyl group and amide functionality.
3,5-Dinitrobenzamide: Similar structure but without the diethylaminoethyl group.
Propiedades
Número CAS |
56223-34-8 |
|---|---|
Fórmula molecular |
C13H19ClN4O5 |
Peso molecular |
346.77 g/mol |
Nombre IUPAC |
2-[(3,5-dinitrobenzoyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C13H18N4O5.ClH/c1-3-15(4-2)6-5-14-13(18)10-7-11(16(19)20)9-12(8-10)17(21)22;/h7-9H,3-6H2,1-2H3,(H,14,18);1H |
Clave InChI |
WSZXOBGCOAIDIS-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


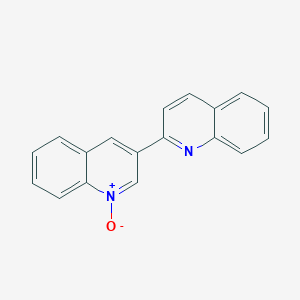
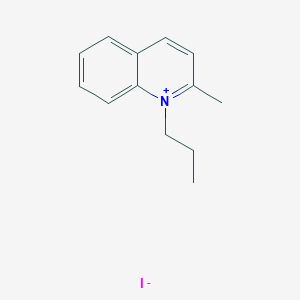

![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)


![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
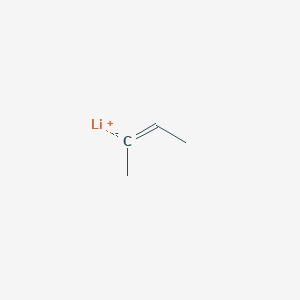
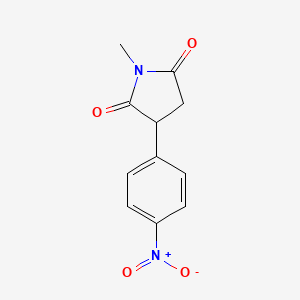
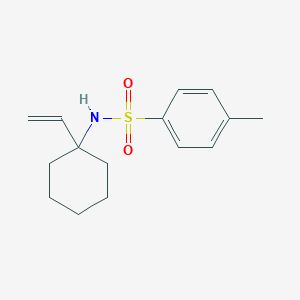

![Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14622713.png)
